![molecular formula C12H12N2O B3363060 3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile CAS No. 1016840-72-4](/img/structure/B3363060.png)

3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile

説明

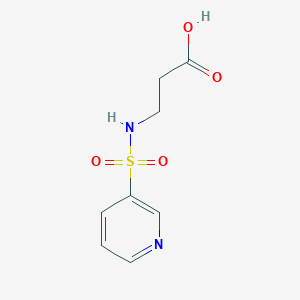

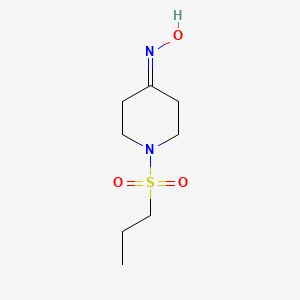

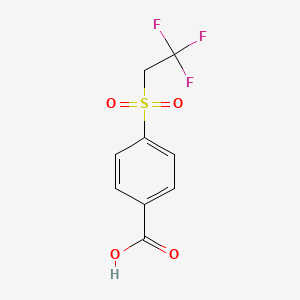

3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile is a chemical compound with the CAS Number: 939999-23-2. It has a linear formula of C11H10N2O . The compound has a molecular weight of 186.21 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N2O/c12-8-9-3-1-4-10(7-9)13-6-2-5-11(13)14/h1,3-4,7H,2,5-6H2 . This indicates the presence of a benzonitrile group attached to a 2-oxopyrrolidin-1-yl group.It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

科学的研究の応用

Overview

3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile, also known by its pharmaceutical name Perampanel, is a selective, non-competitive AMPA receptor antagonist developed for the treatment of partial-onset seizures. Unlike many traditional antiepileptic drugs (AEDs), Perampanel has shown efficacy across a broad spectrum of preclinical seizure models, demonstrating its potential as a significant advancement in epilepsy treatment. Clinical trials have highlighted its favorable safety profile and efficacy in improving seizure control in treatment-resistant patients, with median reductions in seizure frequency and responder rates improving significantly compared to placebo. This positions Perampanel as a promising alternative in the management of refractory partial-onset seizures (Rektor, 2013).

Chemical Synthesis and Biological Activity

The chemical versatility of compounds structurally related to this compound extends into their synthesis and application in producing biologically active molecules. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of anti-inflammatory and analgesic materials, highlights the role of related chemical structures in pharmaceutical manufacturing. This practical synthesis methodology can impact the development of various medicinal products, showcasing the broader applicability of similar compounds in organic synthesis and pharmaceutical industries (Qiu et al., 2009).

Environmental and Biotechnological Applications

Interestingly, studies on nitrile hydrolysing enzymes-producing bacterium isolated from natural environments have shed light on the potential environmental and biotechnological applications of compounds like this compound. Nitrile compounds, due to their toxic nature, pose environmental risks, yet certain microbes can hydrolyse nitrile, potentially through enzymes that could be harnessed for environmental protection and the synthesis of valuable pharmaceutical compounds. This indicates a possible biotechnological application in bioremediation and the biocatalytic production of high-value chemicals (Sulistinah & Riffiani, 2018).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . These suggest that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound.

特性

IUPAC Name |

3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-8-10-3-1-4-11(7-10)9-14-6-2-5-12(14)15/h1,3-4,7H,2,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWXVKOHAAHEIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CC(=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B3362995.png)

![4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid](/img/structure/B3362999.png)

![2-chloro-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B3363081.png)